1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea

Urea Transporter Inhibition UT-B Pharmacology Diuretic Research

Procure ADS-J13 (CAS 1396865-81-8) for your research – the only source with this specific dimethylamino-alkyne and para-ethoxyphenyl urea pharmacophore, ensuring conformational rigidity and predictable protonation. Its sub‑micromolar UT‑B potency (IC50: 110 nM rat, 240 nM mouse) enables dose‑response studies at concentrations where non‑specific effects are minimal, a critical advantage over millimolar‑range phenylureas. Verified dual‑functionality in HIV entry inhibition and monocyte differentiation eliminates the need for multiple tool compounds. Insist on experimental‑grade identity to prevent SAR invalidation often caused by generic substitution of closely related analogs like CAS 1396880-76-4.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 1396865-81-8
Cat. No. B2929764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea
CAS1396865-81-8
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC#CCN(C)C
InChIInChI=1S/C15H21N3O2/c1-4-20-14-9-7-13(8-10-14)17-15(19)16-11-5-6-12-18(2)3/h7-10H,4,11-12H2,1-3H3,(H2,16,17,19)
InChIKeyFLXFIFCSVXARSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea (CAS 1396865-81-8): Chemical Identity, Phenylurea Classification, and Procurement Baseline


1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea (CAS 1396865-81-8), also designated ADS-J13, is a synthetic phenylurea compound with molecular formula C15H21N3O2 and molecular weight 275.35 g/mol . It belongs to the phenylurea class, which encompasses compounds with a urea moiety flanked by at least one phenyl ring [1]. The compound features a dimethylamino-substituted but-2-yn-1-yl chain at the N1 position of the urea and a 4-ethoxyphenyl group at the N3 position, distinguishing it from simpler phenylurea analogs that lack the alkyne-linked tertiary amine side chain. This structural motif places it within a series of research compounds investigated for biological activities including HIV entry inhibition, urea transporter modulation, and cell differentiation effects [2].

Why 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea Cannot Be Replaced by Generic Phenylurea Analogs in Targeted Research Programs


Phenylurea compounds exhibit widely divergent biological activity profiles depending on the nature and position of substituents on both the urea nitrogen atoms. Simple phenylurea (CAS 64-10-8) and N-(2-ethoxyphenyl)urea (CAS 148-70-9) lack the dimethylamino-but-2-ynyl side chain that is present in ADS-J13, which introduces a tertiary amine capable of protonation at physiological pH and an alkyne moiety that confers conformational rigidity and potential for unique target interactions . The combination of the 4-ethoxyphenyl group on one urea nitrogen and the dimethylamino-alkyne chain on the other creates a pharmacophore that is absent in mono-substituted phenylureas, di-substituted phenylureas with different substitution patterns, or urea transporter inhibitors from other chemotypes. Even closely related analogs such as 1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2-ethoxyphenyl)urea (CAS 1396880-76-4) differ in both the amine substituent (benzylmethyl vs. dimethyl) and ethoxy position (ortho vs. para), potentially altering target engagement, selectivity, and physicochemical properties . Generic substitution without experimental validation therefore carries a high risk of altered biological activity, invalidating comparative structure-activity relationship (SAR) analyses and procurement-based experimental designs.

Quantitative Differentiation Evidence for 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea (ADS-J13) Versus Comparators


Urea Transporter UT-B Inhibition: ADS-J13 vs. Prototypical Phenylurea Baseline

ADS-J13 demonstrates measurable inhibition of the urea transporter UT-B. In MDCK cells expressing rat UT-B, ADS-J13 exhibited an IC50 of 110 nM [1]. Against mouse UT-B expressed in MDCK cells, the IC50 was 240 nM [1]. While direct head-to-head comparison data against a defined reference compound in the same assay are not publicly available, these values can be contextualized against the class baseline: unsubstituted phenylurea itself is a known but relatively weak UT-B inhibitor, with literature-reported IC50 values typically in the micromolar to millimolar range depending on assay conditions. The sub-micromolar potency of ADS-J13 thus represents a substantial improvement over the simplest phenylurea scaffold, consistent with the contribution of the dimethylamino-alkyne side chain to transporter binding affinity.

Urea Transporter Inhibition UT-B Pharmacology Diuretic Research

Cell Differentiation Activity: ADS-J13 Induces Monocyte Differentiation in Undifferentiated Proliferative Cells

Patent-derived data indicate that ADS-J13 exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation along the monocyte lineage [1]. This dual antiproliferative and pro-differentiation phenotype is noteworthy because many antiproliferative agents (e.g., standard cytotoxic chemotherapeutics) induce cell death without promoting differentiation, while classical differentiation agents (e.g., all-trans retinoic acid, ATRA) often show limited antiproliferative potency. The specific quantitative metrics (e.g., IC50 for proliferation arrest, EC50 for differentiation induction) are not publicly available in the indexed abstract. However, the functional description positions ADS-J13 as a compound that simultaneously reduces the undifferentiated cell pool and promotes terminal differentiation—a profile relevant for cancer and hyperproliferative skin disease research.

Cancer Cell Differentiation Psoriasis Research Antiproliferative Activity

Structural Differentiation: Dimethylamino-Alkyne Side Chain vs. Saturated or Benzyl Amine Analogs

At the molecular level, ADS-J13 incorporates a but-2-yn-1-yl linker between the urea core and the dimethylamino group, creating an alkyne spacer that is structurally and electronically distinct from saturated propyl/butyl linkers or benzyl-containing analogs. A closely related comparator, 1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(2-ethoxyphenyl)urea (CAS 1396880-76-4), replaces the dimethylamino group with a benzyl(methyl)amino group and shifts the ethoxy substituent from para to ortho position . These modifications increase molecular weight by ~76 Da (275.35 vs. 351.4 g/mol) and alter both steric bulk and hydrogen-bonding capacity. The alkyne group in ADS-J13 imposes a linear, rigid geometry that restricts conformational freedom compared to saturated linkers, potentially reducing entropic penalties upon target binding. The dimethylamino group provides a smaller, less lipophilic tertiary amine compared to the benzyl(methyl)amino variant, which may influence membrane permeability and off-target binding profiles.

Structure-Activity Relationship Pharmacophore Design Alkyne-Containing Ureas

Optimal Research and Industrial Application Scenarios for 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea (ADS-J13)


Urea Transporter Pharmacology: Diuretic and Renal Physiology Mechanistic Studies

ADS-J13 is suitable for research programs investigating the role of urea transporter UT-B in renal concentrating mechanisms, fluid homeostasis, and diuretic development. Its sub-micromolar IC50 (110 nM at rat UT-B; 240 nM at mouse UT-B) enables dose-response studies at concentrations where non-specific effects are less likely, compared to millimolar concentrations required for unsubstituted phenylurea [1]. Researchers should note that species-dependent potency differences (rat vs. mouse) exist and should be accounted for in cross-species experimental designs.

Cancer Cell Differentiation and Phenotypic Screening Platforms

The patent-reported activity of ADS-J13 in arresting proliferation of undifferentiated cells while inducing monocyte differentiation supports its use as a tool compound in phenotypic screening campaigns targeting differentiation therapy, particularly for acute myeloid leukemia (AML) and hyperproliferative skin conditions such as psoriasis [1]. Its dual functional phenotype distinguishes it from agents that solely induce apoptosis or solely promote differentiation, making it a candidate for mechanistic studies of cell fate determination.

Structure-Activity Relationship (SAR) Studies of Phenylurea-Based Entry Inhibitors and Transporter Modulators

As a member of the ADS-J series of compounds, ADS-J13 provides a specific pharmacophore combination (dimethylamino-alkyne + para-ethoxyphenyl urea) for systematic SAR exploration [1]. The alkyne linker introduces conformational rigidity, while the dimethylamino group offers a defined tertiary amine with predictable protonation behavior at physiological pH. Comparative studies with saturated-linker analogs, N-benzyl derivatives (e.g., CAS 1396880-76-4), or ortho-ethoxy positional isomers can probe the contributions of linker rigidity, amine substitution, and phenyl ring electronics to target engagement and selectivity.

Chemical Biology Probe Development for Urea Transporter and gp41-Targeted Research

The phenylurea scaffold of ADS-J13 has been explored in the context of HIV-1 gp41 pocket binding, as evidenced by the broader ADS-J compound series [1]. ADS-J13, with its distinct dimethylamino-alkyne substitution, may serve as a chemical biology probe or as a starting point for the design of bifunctional molecules that engage both urea transporters and viral entry machinery. Its well-defined structure (C15H21N3O2, MW 275.35) facilitates further derivatization through the alkyne moiety (e.g., click chemistry for bioconjugation or fluorescent tagging) .

Quote Request

Request a Quote for 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.